Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a piperazine ring, a sulfonyl group, and multiple ethoxy groups attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require computational chemistry methods, such as Density Functional Theory (DFT), to predict the molecular geometry and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the sulfonyl group, and the ethoxy groups. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ethoxy groups could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds similar to Ethyl 4-((4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives exhibited significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Antiurease Activities
Another study reported the synthesis of ethyl piperazine-1-carboxylate derivatives, which were screened for their antimicrobial, antilipase, and antiurease activities. These compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, and some showed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Potential
Several derivatives of this compound have shown promising anticancer properties. For instance, certain derivatives were found to be active against Human Breast Cancer Cell Line MCF7, indicating potential applications in cancer therapy (Verma, Awasthi, & Jain, 2022).
Antibacterial and Anticancer Agent Synthesis
Research has also focused on the synthesis and characterization of various derivatives for their antibacterial and anticancer activities. Some compounds synthesized from similar processes were found to possess both antimicrobial and anticancer properties (H. Bektaş et al., 2007).
Antibacterial Activity Screening
Other studies have synthesized acetamide derivatives bearing similar structures and evaluated them for antibacterial potentials. Results indicated moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017).
Potential Anticancer Agents
In addition, some studies have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Compounds from this synthesis showed potential as strong anticancer agents relative to standard drugs (Rehman et al., 2018).
Anti-Bacterial Study of N-Substituted Derivatives
N-Substituted derivatives of a similar compound were synthesized and subjected to an anti-bacterial study, exhibiting moderate to talented antibacterial activity (Khalid et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O9S/c1-5-38-22-17-20(18-23(39-6-2)24(22)40-7-3)26-30-31-27(42-26)29-25(34)19-9-11-21(12-10-19)43(36,37)33-15-13-32(14-16-33)28(35)41-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3,(H,29,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLKPKLJJBHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.